COX‑2 vs. COX‑1 Selectivity Window Inferred from Class‑Level SAR
The patent family US‑5466823‑A demonstrates that pyrazolyl‑benzenesulfonamides bearing an alkoxy substituent on the benzenesulfonamide ring achieve COX‑2 IC₅₀ values in the low nanomolar range and COX‑1/COX‑2 selectivity ratios exceeding 100‑fold [REFS‑1]. While the target compound itself has not been published in a dedicated pharmacological study, its 3‑methyl‑4‑propoxybenzenesulfonamide motif is a direct extension of the alkoxy‑substituted analogs disclosed in the patent. In that patent, 4‑[5‑(4‑methylphenyl)‑3‑(trifluoromethyl)‑1H‑pyrazol‑1‑yl]benzenesulfonamide (a close structural comparator) exhibits a COX‑2 IC₅₀ of 3 nM and a COX‑1 IC₅₀ of 1,500 nM, yielding a selectivity ratio of 500 [REFS‑1]. By incorporating an additional methyl group on the phenyl ring and a propoxy chain, the target compound is predicted to further modulate the COX‑2 binding pocket, a hypothesis supported by the structure‑activity relationships detailed in the patent [REFS‑1].
| Evidence Dimension | COX‑2 selectivity ratio (COX‑1 IC₅₀ / COX‑2 IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be consistent with or superior to the alkoxy‑substituted patent series based on structural superposition. |
| Comparator Or Baseline | 4‑[5‑(4‑methylphenyl)‑3‑(trifluoromethyl)‑1H‑pyrazol‑1‑yl]benzenesulfonamide: COX‑2 IC₅₀ = 3 nM, COX‑1 IC₅₀ = 1,500 nM; Selectivity Ratio = 500 (data from US‑5466823‑A). |
| Quantified Difference | Quantitative difference cannot be calculated without experimental data for the target compound. |
| Conditions | Recombinant human COX‑2 and ovine COX‑1 enzyme immunoassays, as described in the patent examples. |
Why This Matters
A high COX‑2/COX‑1 selectivity window is the key driver for minimizing gastrointestinal toxicity while maintaining anti‑inflammatory efficacy; procurement of this specific analog enables experimental validation of the structure‑selectivity hypothesis.
- [1] Graneto, M. J. et al. Substituted Pyrazolyl Benzenesulfonamides. U.S. Patent 5,466,823, issued November 14, 1995. See particularly Example 1 and Table I for COX‑1/COX‑2 IC₅₀ values. View Source
